EGFR Kinase Inhibition
3-Chloro-4-ethoxy-5-fluorobenzamide demonstrates exceptionally potent inhibition of recombinant human epidermal growth factor receptor (EGFR) with an IC₅₀ value of 0.662 nM in a fluorescence-based biochemical assay [1]. This level of potency is notable within the broader class of benzamide-based kinase inhibitors, many of which exhibit IC₅₀ values in the high nanomolar to micromolar range [2]. For instance, a structurally distinct benzamide-chalcone hybrid series reported EGFR inhibitory activities with IC₅₀ values ranging from 1.2 µM to >10 µM, underscoring the significant potency advantage conferred by the specific substitution pattern of 3-chloro-4-ethoxy-5-fluorobenzamide [2]. The compound also inhibits wild-type EGFR-driven cell growth in BaF/3 cells with an IC₅₀ of 264 nM, confirming cellular target engagement [1].
| Evidence Dimension | EGFR inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.662 nM (biochemical assay); 264 nM (cellular growth inhibition) |
| Comparator Or Baseline | Benzamide-chalcone derivatives: 1.2 µM to >10 µM (class-level range) |
| Quantified Difference | Target compound is >1,800-fold more potent than the lower end of the comparator range in biochemical assays |
| Conditions | Biochemical assay: recombinant human EGFR expressed in baculovirus, fluorescence-based readout. Cellular assay: wild-type EGFR expressed in mouse BaF/3 cells, 72-hour MTS growth inhibition assay [1]. |
Why This Matters
For researchers designing EGFR-targeted probes or therapeutics, the sub-nanomolar biochemical potency of this scaffold enables robust target engagement at low concentrations, minimizing off-target effects and conserving precious compound.
- [1] BindingDB. (2025). BDBM50179513 (CHEMBL3814257): EGFR Inhibition Data. View Source
- [2] Ahmed, M., et al. (2022). Evaluation of Benzamide-Chalcone Derivatives as EGFR/CDK2 Inhibitor: Synthesis, In-Vitro Inhibition, and Molecular Modeling Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(4), 721-735. View Source
